1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride
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Overview
Description
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidinium ion, a propan-2-yl group, and a hexoxyphenyl moiety
Preparation Methods
The synthesis of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride typically involves the following steps:
Formation of the Carbamate: The initial step involves the reaction of 3-hexoxyphenyl isocyanate with 1-pyrrolidin-1-ium-1-ylpropan-2-ol. This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the isocyanate.
Quaternization: The resulting carbamate is then subjected to quaternization using a suitable alkylating agent, such as methyl chloride, to form the quaternary ammonium salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the pyrrolidinium nitrogen. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride can be compared with other similar compounds, such as:
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride: This compound has a butoxyphenyl group instead of a hexoxyphenyl group, which may result in different physicochemical properties and biological activities.
1-Pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride: The propoxyphenyl group in this compound may lead to variations in its reactivity and interactions with biological targets.
Properties
CAS No. |
41017-73-6 |
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Molecular Formula |
C20H33ClN2O3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-3-4-5-8-14-24-19-11-9-10-18(15-19)21-20(23)25-17(2)16-22-12-6-7-13-22;/h9-11,15,17H,3-8,12-14,16H2,1-2H3,(H,21,23);1H |
InChI Key |
XFNXCTVHZNSRNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+]2CCCC2.[Cl-] |
Origin of Product |
United States |
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